N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide
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Overview
Description
N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazone linkage, a nitro group, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives, followed by acylation with 4-nitrobenzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted hydrazones or hydrazides.
Scientific Research Applications
N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and sensors due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the hydrazone linkage allows the compound to act as a prodrug, releasing active metabolites upon enzymatic cleavage .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide
- N’-(2-hydroxy-3-methoxybenzylidene)dodecanohydrazide
- 2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-N-[2-(4-morpholinylcarbonyl)phenyl]-2-oxoacetamide
Uniqueness
N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide is unique due to its combination of a nitro group and a hydrazone linkage, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C22H18N4O6 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-[(4-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H18N4O6/c1-32-19-7-3-5-16(20(19)27)13-23-25-22(29)15-4-2-6-17(12-15)24-21(28)14-8-10-18(11-9-14)26(30)31/h2-13,27H,1H3,(H,24,28)(H,25,29)/b23-13+ |
InChI Key |
QRHMHIOUJVVACP-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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